5-(benzyloxy)-3-iodo-1H-indazole
Overview
Description
“5-(benzyloxy)-3-iodo-1H-indazole” is a chemical compound that belongs to the class of indazoles. Indazoles are a type of heterocyclic aromatic organic compound, which means they contain a benzene ring fused to a pyrazole ring . The “5-(benzyloxy)” part indicates a benzyloxy group attached to the 5th position of the indazole ring, and the “3-iodo” part indicates an iodine atom attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, FT-IR, UV-Vis, and XRD are often used to elucidate the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its reactivity and the conditions under which the reactions are carried out. For instance, boronic esters, which are similar to benzyloxy compounds, can undergo various transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of indazole derivatives like 5-(benzyloxy)-3-iodo-1H-indazole often involves multiple steps, including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis. These processes utilize starting materials like 2-methyl-3-nitrophenol, and the procedures are characterized by high yields and straightforward handling (Tang Yan-feng, 2012).
Chemical Modifications : Indazole derivatives undergo directed lithiation, allowing for the introduction of various substituents such as carbon, halogen, sulfur, silicon, and tin. This enables the generation of a wide range of structurally diverse compounds, useful for various applications in chemistry and pharmacology (P. Uhlmann et al., 1997).
Applications in Medicinal Chemistry
Antimicrobial Activity : Certain indazole derivatives have been studied for their antimicrobial properties. They exhibit broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, showing potential as scaffolds for new drug development (T. Ertan-Bolelli et al., 2016).
Drug Discovery : Indazoles, including variants of this compound, are increasingly important in drug discovery. They serve as isosteres for structures like indoles and benzimidazoles, interacting with various biological targets. Their synthesis, especially regioselective formation, is crucial for their application in medicinal chemistry (N. Halland et al., 2009).
Photophysical and Material Science Applications
- Organic Light Emitting Diodes (OLEDs) : Some indazole derivatives exhibit properties suitable for OLED applications. Their high fluorescence quantum yields and good thermal stability make them potential candidates for use as deep-blue emitters in OLED technology (Yajuan Zhang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-iodo-5-phenylmethoxy-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMIHDCBIUHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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